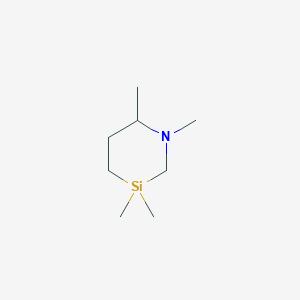
1,3,3,6-Tetramethyl-1,3-azasilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,6-Tetramethyl-1,3-azasilinane is a heterocyclic compound that contains both nitrogen and silicon atoms within its six-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,6-tetramethyl-1,3-azasilinane typically involves the reaction of appropriate silicon and nitrogen-containing precursors. One common method involves the use of a reagent containing nitrogen and silicon, such as Cl–NH3+CH2SiMe2CH2Cl, which undergoes a (4 + 2) annulation reaction with propynones. This reaction is carried out at 70°C using NaHCO3 as a base, MeCN as the solvent, and NaI and 4 Å molecular sieves as additives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would likely apply. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,3,3,6-Tetramethyl-1,3-azasilinane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into different silane derivatives.
Substitution: The nitrogen and silicon atoms in the ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,3,3,6-Tetramethyl-1,3-azasilinane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex silaazacycles and other silicon-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: In materials science, it can be used to create novel polymers and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1,3,3,6-tetramethyl-1,3-azasilinane involves its interaction with various molecular targets. The silicon and nitrogen atoms in the ring can form bonds with other molecules, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3,3,6-tetramethyl-1,3-azasilinane include other silaazacycles such as:
- 1,3,3-Trimethyl-1,3-azasilinane
- 1,3,3,6-Tetramethyl-1,3-oxasilinane
- 1,3,3,6-Tetramethyl-1,3-thiazinane
Uniqueness
This compound is unique due to its specific arrangement of silicon and nitrogen atoms within the ring, which imparts distinct chemical properties. This uniqueness makes it valuable for applications that require specific reactivity patterns and stability .
Properties
CAS No. |
61676-32-2 |
|---|---|
Molecular Formula |
C8H19NSi |
Molecular Weight |
157.33 g/mol |
IUPAC Name |
1,3,3,6-tetramethyl-1,3-azasilinane |
InChI |
InChI=1S/C8H19NSi/c1-8-5-6-10(3,4)7-9(8)2/h8H,5-7H2,1-4H3 |
InChI Key |
SVMZSDWJLYDADM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC[Si](CN1C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















